molecular formula C12H19N3O2 B8674105 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea CAS No. 55808-29-2

1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea

Cat. No. B8674105
Key on ui cas rn: 55808-29-2
M. Wt: 237.30 g/mol
InChI Key: KCIPJIIZEPMNPU-UHFFFAOYSA-N
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Patent
US04183856

Procedure details

Using 3-amino-5-t-butylisoxazole and N-allyl-N-methylcarbamoyl chloride, the reaction is effected as in Example 1, whereby 1-allyl-1-methyl-3-(5-t-butyl-3-isoxazolyl)urea is obtained. Yield is 90.5%. Melting point is 90.0° to 91.0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[CH2:11]([N:14]([CH3:18])[C:15](Cl)=[O:16])[CH:12]=[CH2:13]>>[CH2:11]([N:14]([CH3:18])[C:15]([NH:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1)=[O:16])[CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NOC(=C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N(C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C(=O)NC1=NOC(=C1)C(C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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